molecular formula C11H11NO B11914067 2-(Aminomethyl)-5-hydroxynaphthalene

2-(Aminomethyl)-5-hydroxynaphthalene

Cat. No.: B11914067
M. Wt: 173.21 g/mol
InChI Key: VMXLANQFGTYZMD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxynaphthalene is a high-purity chemical building block designed for research and development applications. This compound features a naphthalene core functionalized with both a hydroxyphenyl and an aminomethyl group, a structural motif found in molecules with significant research value. Compounds with similar aminomethyl-hydroxynaphthalene structures are recognized as versatile intermediates in organic synthesis. They are frequently employed in the preparation of more complex molecules, including Mannich bases, which are a class of compounds studied for their diverse biological activities . Furthermore, the naphthalene scaffold is a privileged structure in medicinal chemistry and is found in compounds investigated for a wide range of properties . The presence of multiple functional groups on the naphthalene ring makes this compound a suitable precursor for the synthesis of dyes and functional materials . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use. Researchers are responsible for verifying the suitability of this material for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-(aminomethyl)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7,12H2

InChI Key

VMXLANQFGTYZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C(=C1)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl 5 Hydroxynaphthalene

Oxidation Reactions and Product Formation

The presence of the electron-donating hydroxyl group makes the naphthalene (B1677914) ring system susceptible to oxidation. This reactivity is a characteristic feature of hydroxynaphthalenes and related phenolic compounds.

Conversion of Hydroxyl Groups to Quinone Systems

Hydroxynaphthalenes, much like other phenols, are readily oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. In the case of 2-(Aminomethyl)-5-hydroxynaphthalene, the 5-hydroxy group facilitates oxidation of the ring to which it is attached. The oxidation process can be initiated by a variety of reagents, including enzymatic systems and chemical oxidants. nih.gov

The general transformation involves a two-electron oxidation of the hydroquinone (B1673460) form to the corresponding quinone. The reaction proceeds through the formation of a semiquinone radical intermediate. For naphthalene derivatives, this oxidation leads to the formation of naphthoquinones. nih.gov Specifically, the oxidation of the 5-hydroxynaphthalene moiety would be expected to yield a 1,4-naphthoquinone (B94277) or a 1,2-naphthoquinone (B1664529) derivative, depending on the reaction conditions and the oxidant used. The aminomethyl group at the 2-position would remain on the other ring of the resulting naphthoquinone.

It is also noteworthy that o-quinones can catalyze the oxidation of primary amines, which could lead to more complex reaction mixtures if the newly formed quinone reacts with the aminomethyl group of a starting material molecule. nih.gov

Oxidant TypeExpected Product Class
Chemical (e.g., Fremy's salt, Chromic acid)Naphthoquinones
Enzymatic (e.g., Tyrosinase, Peroxidase)Naphthoquinones
ElectrochemicalNaphthoquinones

Reduction Pathways of Aminomethyl Groups

The aminomethyl group (-CH₂NH₂) itself is in a reduced state and is generally stable to further reduction. The primary amine within this group is not susceptible to typical reduction pathways.

Formation of Primary Amines

The term "formation of primary amines" in the context of the reactivity of this compound is tautological, as the molecule already possesses a primary amine in its aminomethyl substituent. This functional group is robust and does not typically undergo reduction. However, if the molecule were to first be oxidized to a quinone system as described in section 3.1, subsequent reduction reactions would preferentially target the quinone moiety, converting it back to a hydroquinone, while leaving the aminomethyl group unaffected.

Therefore, reduction pathways for this compound primarily involve the reversal of its oxidation, rather than a transformation of the aminomethyl group. The stability of the primary amine is a key feature of the molecule's chemical profile under reductive conditions.

Electrophilic Aromatic Substitution Reactions

The introduction of new substituents onto the naphthalene ring via electrophilic aromatic substitution is heavily influenced by the directing effects of the existing hydroxyl and aminomethyl groups.

Directing Effects of Hydroxyl and Aminomethyl Groups

Both the hydroxyl (-OH) and the aminomethyl (-CH₂NH₂) groups are activating and direct incoming electrophiles to specific positions on the naphthalene ring.

Hydroxyl Group (-OH): Located at C-5, the hydroxyl group is a powerful activating group. Through resonance, its lone pairs of electrons significantly increase the electron density of the aromatic ring, particularly at the ortho (C-4, C-6) and para (C-8) positions. This makes these positions highly susceptible to electrophilic attack. organicchemistrytutor.com In naphthalene systems, substitution ortho to the activating group is strongly favored. stackexchange.com

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is classified as a weakly activating group. Unlike an amino group directly attached to the ring, the intervening methylene (B1212753) (-CH₂-) bridge prevents the nitrogen's lone pair from participating in resonance with the aromatic system. Its activating nature stems from the inductive effect of the alkyl portion. It acts as an ortho-, para-director. For the C-2 position, this would direct incoming electrophiles to the C-1 and C-3 positions.

The primary sites for electrophilic attack are predicted to be the C-4 and C-6 positions, which are ortho to the powerful hydroxyl activator. Of these, the C-4 position is also peri to the C-5 hydroxyl group, which can involve strong stabilization of the reaction intermediate. Substitution is generally preferred on the same ring as the most powerful activating group. wordpress.com

It is important to consider the reaction conditions. In strongly acidic media, the primary amine of the aminomethyl group can be protonated to form an aminium ion (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director. doubtnut.com In such a scenario, the reactivity of the entire molecule would be significantly reduced, and the directing effect of the hydroxyl group would dominate entirely, though substitution would be more difficult to achieve.

PositionActivating/Deactivating InfluencePredicted Reactivity
Ring A (C1-C4)
C-1Ortho to C-2 (-CH₂NH₂)Moderately activated
C-3Ortho to C-2 (-CH₂NH₂)Moderately activated
C-4Ortho to C-5 (-OH)Strongly activated
Ring B (C6-C8)
C-6Ortho to C-5 (-OH)Strongly activated
C-7Meta to C-5 (-OH)Less activated
C-8Para to C-5 (-OH)Activated

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the intermediates formed during reactions is key to rationalizing the observed products.

For oxidation reactions leading to quinones, the mechanism typically involves the initial formation of a phenoxy radical by the removal of a hydrogen atom from the hydroxyl group. This radical is resonance-stabilized. Further oxidation and rearrangement steps lead to the final quinone product. The process is often a multi-step sequence involving single electron transfers. nih.govrsc.org

In electrophilic aromatic substitution , the reaction proceeds through a cationic intermediate known as an arenium ion, or sigma (σ) complex. wikipedia.org An electrophile (E⁺) attacks the electron-rich naphthalene ring, breaking the aromaticity temporarily and forming a resonance-stabilized carbocation. The stability of this intermediate determines the preferred position of attack.

For substitution at the C-4 position (ortho to the -OH group), the positive charge of the arenium ion can be delocalized over several atoms, including a particularly stable resonance structure where the charge is adjacent to the hydroxyl group, allowing the oxygen's lone pair to delocalize and form a more stable oxonium ion. This additional resonance contributor explains the strong directing effect of the hydroxyl group. stackexchange.com The reaction concludes with the loss of a proton (H⁺) from the site of substitution, which restores the aromaticity of the ring. youtube.com

The general mechanism is as follows:

Formation of the Electrophile: E⁺ is generated from the reagents.

Nucleophilic Attack and Formation of Arenium Ion: The π-system of the naphthalene ring attacks the electrophile. Attack at C-4 is favored due to the formation of the most stable arenium ion intermediate, stabilized by both the adjacent ring and the C-5 hydroxyl group.

Deprotonation: A base removes the proton from C-4, restoring aromaticity and yielding the final substituted product.

Recent studies suggest that for some reactions, the classic two-step mechanism involving a distinct arenium ion intermediate may not be obligatory, with concerted or addition-elimination pathways being possible alternatives. nih.govresearchgate.netnih.gov However, the arenium ion model remains the standard and effective framework for predicting the regioselectivity of most electrophilic aromatic substitutions.

Comparative Reactivity Studies with Isomeric and Analogous Naphthalene Compounds

The reactivity of this compound is intrinsically linked to the electron-donating nature of its hydroxyl (-OH) and aminomethyl (-CH2NH2) substituents. These groups activate the naphthalene ring system, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. The specific placement of these groups at positions 2 and 5 dictates the regioselectivity of these reactions, that is, where on the ring the reactions are most likely to occur.

In electrophilic aromatic substitution reactions, both the hydroxyl and aminomethyl groups are known to be ortho, para-directing. This means they direct incoming electrophiles to the carbon atoms adjacent (ortho) and directly opposite (para) to their own positions. For this compound, this directing influence can lead to a complex mixture of products, as the activating effects of both groups are at play. The precise outcome of such reactions is a delicate balance between the electronic directing effects of both substituents and steric hindrance, which may prevent reaction at more crowded positions.

Comparative Acidity and Basicity:

Compound (Analogous Aminophenols)pKa of Conjugate Acid (NH3+)pKa of Phenolic Proton (OH)
o-Aminophenol4.749.97
m-Aminophenol4.309.87
p-Aminophenol5.5010.30

This table presents pKa values for aminophenol isomers as analogs to illustrate the influence of substituent position on acidity and basicity. It is important to note that the pKa values for aminomethyl-hydroxynaphthalene isomers may differ due to the extended π-system of the naphthalene ring.

Reactivity in Oxidation Reactions:

The presence of the electron-rich hydroxyl and amino groups also makes these compounds susceptible to oxidation. Studies on the oxidation of 1-naphthol (B170400) and 2-naphthol (B1666908), the parent compounds of hydroxynaphthalenes, reveal differences in their reactivity. For instance, a comparative study on their removal using ferrate(VI) showed that both isomers could be effectively eliminated, with the reaction proceeding via the formation of phenoxy radicals. This suggests that the position of the hydroxyl group influences the ease of oxidation.

In the case of this compound and its isomers, the ease of oxidation would be expected to vary depending on the positions of both the hydroxyl and aminomethyl groups. These groups can work in concert to stabilize the resulting radical cations formed during oxidation, thereby influencing the reaction rate.

Reactivity in Condensation Reactions:

Aminomethylated hydroxynaphthalenes are often synthesized via the Mannich reaction, a condensation reaction involving an amine, formaldehyde (B43269), and a C-H acidic compound (in this case, a hydroxynaphthalene). The yield and regioselectivity of the Mannich reaction are known to be sensitive to the starting hydroxynaphthalene isomer. For example, the reaction with 2-naphthol typically yields the 1-(aminomethyl) derivative. The reactivity of this compound in further condensation reactions would be influenced by the electronic and steric environment created by its existing substituents.

Detailed Research Findings:

Detailed, quantitative comparative studies on the reactivity of this compound alongside its isomers are limited in publicly accessible literature. Much of the understanding is derived from the well-established principles of physical organic chemistry and by analogy to simpler systems.

Theoretical studies employing computational methods can provide valuable insights into the reactivity of these isomers. By calculating parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the stability of reaction intermediates, it is possible to predict the most likely sites of reaction and the relative reactivity of different isomers. For instance, a theoretical study on the electrophilic substitution of toluene (B28343) demonstrated how the energy of the intermediate arenium ion determines the regioselectivity of the reaction. Similar computational approaches would be invaluable in elucidating the nuanced reactivity patterns of the various aminomethyl-hydroxynaphthalene isomers.

Advanced Spectroscopic and Computational Characterization of 2 Aminomethyl 5 Hydroxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule.

For 2-(Aminomethyl)-5-hydroxynaphthalene, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons). The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) group, the amine (-NH₂) group, and the hydroxyl (-OH) group. The chemical shift of each signal would provide information about the electronic environment of the protons, while the splitting patterns (e.g., doublets, triplets) would reveal the number of neighboring protons, helping to establish the connectivity of the atoms.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. A distinct signal would be expected for each unique carbon atom in the naphthalene ring and the aminomethyl side chain. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of its attached functional groups.

While specific experimental NMR data for this compound is not available, analysis of related naphthalene derivatives suggests that the aromatic protons and carbons would resonate in characteristic regions of the spectra. nih.govsigmaaldrich.com

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. These would include a broad O-H stretching band for the hydroxyl group, N-H stretching bands for the amine group, C-H stretching bands for the aromatic ring and the methylene group, and C=C stretching bands for the naphthalene ring.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, the aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which would be useful for confirming the naphthalene core structure. Differences in the IR and Raman spectra can also provide insights into the molecule's symmetry. iheem.org.ukresearchgate.net

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z value of this peak would confirm the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, would provide valuable structural information, helping to confirm the presence of the aminomethyl and hydroxyl-naphthalene moieties. contourheating.co.ukuio.no

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for unambiguously determining a compound's molecular formula. While conventional MS can provide a nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₁NO), HRMS would be able to measure the mass with high precision, allowing for the confirmation of this specific elemental formula and ruling out other possibilities. This technique is a cornerstone for verifying the identity and purity of a newly synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* transitions within the aromatic naphthalene ring system. The positions (λmax) and intensities of these absorption bands are sensitive to the substitution pattern on the ring, and the data would be characteristic of a substituted naphthalene derivative.

Advanced Computational Chemistry and Theoretical Insights

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting the properties of molecules. Using methods like Density Functional Theory (DFT), it would be possible to calculate the optimized geometry of this compound. These calculations can predict structural parameters like bond lengths and angles.

Furthermore, computational methods can be used to simulate and predict the spectroscopic properties of the molecule, including its NMR, IR, Raman, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to aid in spectral assignment and structural confirmation. Computational analysis can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of its molecular orbitals.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently used to calculate a molecule's optimized geometry, including bond lengths and angles, as well as its electronic properties. For this compound, DFT calculations would provide insights into the three-dimensional structure and the distribution of electrons, forming the basis for further computational analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electron density within a molecule. nih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov For this compound, NBO analysis would reveal the stability arising from electron delocalization between the naphthalene ring, the hydroxyl group, and the aminomethyl group. This analysis quantifies hyperconjugative interactions and charge transfer, which are key to understanding the molecule's electronic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. libretexts.org Color-coding indicates different potential values: red typically represents regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). libretexts.org For this compound, an MEP map would likely show negative potential around the hydroxyl oxygen and the amino nitrogen, identifying them as sites for electrophilic interaction, while the hydrogen atoms of these groups would show positive potential.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wuxiapptec.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. wuxiapptec.comnih.gov For this compound, this analysis would quantify its electronic excitability and its ability to participate in charge transfer interactions. researchgate.netresearchgate.net

Potential Energy Surface Scans and Conformational Analysis

A Potential Energy Surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters. wikipedia.orglongdom.orglibretexts.org By performing PES scans, where specific bond lengths, angles, or dihedral angles are systematically varied, chemists can identify stable conformations (energy minima) and transition states (saddle points). libretexts.orgresearchgate.net For this compound, a PES scan of the dihedral angle of the aminomethyl group relative to the naphthalene ring would be essential to determine the most stable rotational conformers of the molecule.

Normal Coordinate Analysis for Vibrational Mode Assignments

Normal Coordinate Analysis is a computational method used to assign and interpret vibrational spectra (like Infrared and Raman). It involves calculating the harmonic vibrational frequencies and describing the atomic motions associated with each vibrational mode. researchgate.net This analysis provides a detailed understanding of the molecule's vibrations, connecting theoretical calculations with experimental spectroscopic data. nih.gov For this compound, this would allow for the precise assignment of stretching and bending modes for the O-H, N-H, C-N, and C-O bonds, as well as the vibrations of the naphthalene ring system.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the distribution of electrons among the basis functions used in a quantum chemical calculation. While it has known limitations, such as strong dependence on the basis set, it provides a straightforward way to approximate the charge distribution. icm.edu.pl For this compound, this analysis would assign numerical values for the partial charge on each atom, offering a quantitative picture of the molecule's polarity.

Advanced Applications in Chemical Systems and Materials Science

Utilization as Ligands in Coordination Chemistry

The presence of both a soft amino donor and a hard hydroxyl donor allows 2-(Aminomethyl)-5-hydroxynaphthalene and its derivatives to act as versatile ligands in coordination chemistry. These ligands can form stable complexes with a variety of transition metal ions. The study of analogous Schiff base ligands, such as those derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various amines, provides insight into the coordination behavior and properties of such systems. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving aminomethyl- and hydroxynaphthalene-based ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. For instance, Schiff base ligands derived from 2-hydroxynaphthaldehyde have been reacted with metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O in boiling ethanol (B145695) to yield the corresponding metal complexes. researchgate.net

The characterization of these newly formed complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods:

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the coordination sites of the ligand. A shift or disappearance of the bands corresponding to the C=N (azomethine) and O-H (hydroxyl) groups upon complexation indicates the involvement of the nitrogen and oxygen atoms in bonding with the metal ion. researchgate.net

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help in elucidating the geometry of the coordination sphere. researchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy is used for diamagnetic complexes, such as those of Zn(II). The disappearance of the phenolic proton signal and shifts in the signals of protons adjacent to the coordination sites confirm the complex formation. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular weight and confirm the stoichiometry of the complexes. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.net

Table 1: Representative Techniques for Characterization of Metal Complexes with Naphthalene-Based Ligands

TechniquePurposeKey Observations
FT-IR Spectroscopy Identify ligand coordination sitesShift/disappearance of ν(C=N) and ν(O-H) bands
UV-Visible Spectroscopy Determine coordination geometryShifts in absorption bands and new charge-transfer bands
¹H NMR Spectroscopy Confirm complexation (for diamagnetic metals)Disappearance of phenolic -OH proton signal
Mass Spectrometry Determine molecular formula and stoichiometryMolecular ion peak corresponding to the complex
Thermal Analysis (TGA/DTA) Evaluate thermal stabilityWeight loss steps corresponding to solvent/ligand decomposition

Spectroscopic and Structural Properties of Coordination Compounds

The spectroscopic properties of coordination compounds derived from ligands related to this compound are dictated by the nature of the metal ion and the ligand itself. The coordination of the ligand to the metal ion via the nitrogen and oxygen atoms is a common feature. researchgate.net

In the IR spectra of Schiff base complexes derived from 2-hydroxynaphthaldehyde, a notable shift to a lower wavenumber for the azomethine ν(C=N) band is observed upon complexation, indicating the participation of the azomethine nitrogen in coordination. The absence of the phenolic ν(O-H) band confirms its deprotonation and coordination to the metal ion. researchgate.netnih.gov

Design and Development of Chemosensors

The inherent fluorescence of the naphthalene (B1677914) moiety makes this compound and its derivatives excellent candidates for the development of chemosensors. These sensors can detect specific ions through changes in their optical properties, such as fluorescence or color.

Fluorescent Chemosensors for Specific Ion Recognition (e.g., Al³⁺, Fe³⁺, Zn²⁺, Cd²⁺, peroxynitrite)

Naphthalene-based fluorescent chemosensors have been successfully developed for the selective detection of various metal ions. A common strategy involves designing a "turn-on" fluorescent sensor, where the fluorescence intensity increases significantly upon binding with the target ion.

For example, a Schiff base fluorescent probe was designed for the selective recognition of Al³⁺. In its free form, the probe exhibits weak fluorescence. However, upon the addition of Al³⁺, a significant fluorescence enhancement is observed. This is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the complexation with the metal ion restricts intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to an increase in fluorescence emission. nih.gov

Similarly, multi-target probes have been developed. An aggregation-induced emission (AIE) active probe has been shown to sense Al³⁺ and Zn²⁺ through selective "turn-on" fluorescence responses in a mixed aqueous-organic medium. The probe can distinguish between the two ions based on their individual emission signals. The detection limits for such sensors can be very low, often in the micromolar (µM) range, demonstrating their high sensitivity.

Table 2: Examples of Naphthalene-Based Fluorescent Chemosensors for Ion Detection

Target IonSensing MechanismObservable Change
Al³⁺ Chelation-Enhanced Fluorescence (CHEF)Significant fluorescence "turn-on"
Zn²⁺ Aggregation-Induced Emission (AIE)Selective fluorescence enhancement
UO₂²⁺ Fluorescence QuenchingDecrease in fluorescence intensity

Colorimetric Chemosensors for Visible Detection

In addition to fluorescence, changes in color provide a simple and effective method for ion detection that can often be observed with the naked eye. Some chemosensors are designed to be dual-functional, exhibiting both fluorometric and colorimetric responses.

A rationally designed probe with both cation and anion binding sites has demonstrated the ability to detect Cu²⁺ through a sharp colorimetric response. This visible change allows for rapid and straightforward detection without the need for sophisticated instrumentation. The principle behind colorimetric sensing often involves a change in the electronic structure of the molecule upon complexation with the analyte, leading to a shift in the absorption spectrum in the visible region.

Principles of Aggregation-Induced Emission (AIE) in Naphthol-Based Sensors

Traditional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the aggregated state. The phenomenon of Aggregation-Induced Emission (AIE) provides a powerful alternative for the development of highly sensitive sensors.

AIE-active molecules, or AIEgens, are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. This is due to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

In the context of naphthol-based sensors, an AIE-active probe can be designed to be initially soluble and non-emissive. Upon interaction with a target analyte, the probe can be induced to aggregate, "turning on" its fluorescence. For instance, a probe was developed that senses Al³⁺ and Zn²⁺ through metal ion-triggered AIE activity. This approach offers a high signal-to-noise ratio, making AIE-based sensors highly sensitive and suitable for various applications, including the detection of toxic pollutants.

Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms in Sensor Design

The photophysical behaviors of molecules like this compound are central to their application in fluorescent sensors. Two key mechanisms, Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT), are particularly relevant.

Molecules that can undergo ESIPT typically possess both a proton-donating and a proton-accepting group in close proximity, facilitated by an intramolecular hydrogen bond. mdpi.com Upon photoexcitation, the acidity and basicity of these groups increase, leading to an ultrafast transfer of a proton. researchgate.netnih.gov This process creates a transient tautomeric form of the molecule with a different electronic structure, which then fluoresces at a different wavelength from the original molecule. This results in a dual-band emission spectrum. The ratio of the intensities of these two emission bands is often highly sensitive to the local environment, making ESIPT-capable molecules excellent probes for polarity, viscosity, and the presence of specific ions. researchgate.net For instance, derivatives of 2-(2′-hydroxyphenyl)benzoxazole show ESIPT behavior that is influenced by the presence and position of an amino group, which can hinder the proton transfer process to some extent by altering the properties of the intramolecular hydrogen bond in the excited state. rsc.org

The TICT mechanism is another process that can occur in the excited state of donor-acceptor molecules. mdpi.com In these systems, photoexcitation leads to a charge transfer from the electron-donating part of the molecule to the electron-accepting part. If the molecular structure allows for rotation around the bond connecting these two parts, a "twisted" and highly polar conformation can form in the excited state. acs.org This TICT state is often non-emissive or weakly emissive and its formation is highly dependent on the polarity and viscosity of the surrounding medium. nih.gov In polar solvents, the TICT state is stabilized, leading to quenching of fluorescence. This sensitivity to the environment allows TICT-based fluorophores to be used as sensors for viscosity and polarity. nih.gov The design of TICT-based fluorescent sensor arrays with varied sensitivities has been shown to be effective for monitoring complex processes like amyloid-beta aggregation. nih.gov For a molecule like this compound, the aminomethyl group can act as an electron donor and the naphthalene ring as the acceptor, potentially enabling TICT-based sensing mechanisms.

The table below summarizes key characteristics of ESIPT and TICT mechanisms relevant to sensor design.

FeatureExcited-State Intramolecular Proton Transfer (ESIPT)Twisted Intramolecular Charge Transfer (TICT)
Underlying Process Ultrafast transfer of a proton between donor/acceptor sites within the same molecule in the excited state. researchgate.netnih.govConformational twisting around a single bond in the excited state, leading to a charge-separated state. acs.org
Structural Requirement Presence of both proton donor (e.g., -OH) and acceptor (e.g., =N-) groups linked by an intramolecular hydrogen bond. mdpi.comElectron donor and acceptor moieties linked by a rotatable single bond. mdpi.com
Fluorescence Output Often results in dual fluorescence emission (from both normal and tautomer forms). researchgate.netTypically leads to fluorescence quenching in polar solvents due to stabilization of the non-emissive TICT state. nih.gov
Sensing Application Sensitive to factors influencing hydrogen bonding and proton transfer, such as solvent polarity and ion binding. researchgate.netSensitive to solvent polarity and viscosity, which affect the formation of the twisted state. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The naphthalene unit, with its electron-rich π-system, is a popular building block in this field. rsc.org

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The aminomethyl and hydroxyl groups of this compound can participate in hydrogen bonding and electrostatic interactions, while the naphthalene core can engage in π-π stacking and cation-π interactions. These interactions are fundamental to molecular recognition. jyu.fimdpi.com

Macrocyclic hosts, such as those based on naphthalene, are of particular interest due to their pre-organized cavities that can selectively bind guests. rsc.org For example, a "naphthocage" with naphthalene walls has demonstrated extremely strong binding to cationic guests through a combination of C–H···π and cation···π interactions. jyu.fi Water-soluble naphthalene-based macrocycles have also been synthesized and shown to bind cationic guests with high association constants in aqueous media, driven by electrostatic interactions and π-π stacking. rsc.orgrsc.org While not a macrocycle itself, this compound could act as a guest, binding within the cavity of a suitable host, or be incorporated as a functional unit into a larger host molecule to enhance its binding capabilities.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces. nih.gov Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, are particularly prone to self-assembly. rsc.org Amino acid derivatives, for instance, can self-assemble into a variety of nanostructures through hydrogen bonding, hydrophobic interactions, and π-stacking. nih.govrsc.org

Similarly, naphthalene derivatives can self-assemble into functional materials. acs.org The combination of the hydrophobic naphthalene core and the hydrophilic aminomethyl and hydroxyl groups in this compound gives it an amphiphilic character. This could allow it to self-assemble into structures like nanofibers, vesicles, or nanospheres, particularly at interfaces or in specific solvent systems. These assembled structures could find applications in areas like drug delivery or the creation of functional biomaterials. nih.govnih.gov

Naphthol units are frequently used in the construction of macrocyclic receptors. These receptors often feature well-defined cavities and are capable of selective molecular recognition. researchgate.net The extended π-system of the naphthalene units contributes to deeper and broader cavities compared to their benzene-based counterparts (e.g., calixarenes) and can also impart useful fluorescent properties. researchgate.net

Examples of such macrocycles include:

Binaphthyl-based macrocycles: These have been developed for the selective recognition of anions like iodide, where neutral C–H···anion interactions play a key role. mdpi.com Chiral versions of these macrocycles, often derived from BINOL, are used for the enantioselective recognition of chiral anions from amino acids. nih.gov

Calix[n]naphthalenes and Naphthotubes: These possess well-defined cavities and exhibit excellent host-guest chemistry. researchgate.net

Hybrid Macrocycles: Researchers have combined naphthalene units with other aromatic building blocks, like phenols, to create hybrid macrocycles such as calix nih.govnaphth nih.govarenes, which merge the conformational features of calixarenes with the recognition abilities of naphthalene-based systems. wikipedia.org

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel macrocyclic structures, where the amino and hydroxyl groups can be used as points for polymerization or cyclization reactions.

Membrane sensors are devices that detect specific analytes through changes in the properties of a membrane. These changes are often triggered by molecular recognition events. The incorporation of specific host molecules (ionophores) into a membrane, typically a polymer matrix like PVC, allows for the selective binding of target ions or molecules at the membrane surface. mdpi.com This binding event alters the membrane potential, which can be measured potentiometrically.

Supramolecular hosts like cyclodextrins and calixarenes are commonly used as ionophores in these sensors. mdpi.com Naphthalene-based structures can also be employed. For instance, fluorescent sensors based on hydroxynaphthalene Schiff bases have been fabricated into films for detecting volatile organic compounds (VOCs). researchgate.netbohrium.com The interaction between the analyte and the sensor molecule in the membrane leads to a measurable change in fluorescence. Given its ability to participate in molecular recognition, this compound or its derivatives could be incorporated into polymer membranes to create sensors for specific ions or small organic molecules. researchgate.net

Role in the Synthesis of Specialty Chemicals and Functional Materials

The reactive nature of the amino and hydroxyl groups on the naphthalene scaffold makes this compound a valuable building block for synthesizing more complex molecules and functional materials. mdpi.comnih.gov

Compounds of this type, often referred to as Betti bases, are synthesized through the Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine. wikipedia.orgnih.gov While much research focuses on the synthesis of these compounds, they are also used as precursors for other valuable chemicals. mdpi.comnih.govrsc.org

Key synthetic applications include:

Synthesis of Heterocycles: The amino and hydroxyl groups are perfectly positioned to undergo intramolecular cyclization reactions. For example, reaction with formaldehyde (B43269) or other reagents can lead to the formation of 1,3-oxazine derivatives, a class of heterocyclic compounds with a range of biological activities. mdpi.comnih.gov

Development of Chiral Ligands: When synthesized in an enantiomerically pure form, these aminonaphthols can serve as chiral ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high selectivity. rsc.org

Polymer Synthesis: The hydroxyl and amino groups provide reactive sites for polymerization. For example, naphthols can be enzymatically polymerized to create fluorescent polymers. researchgate.net A molecule like this compound could be used as a monomer to create specialty polymers with built-in fluorescence and functionality. The Kabachnik-Fields reaction, a multicomponent reaction used to create functional polymers, could potentially be adapted to incorporate aminonaphthol structures to produce materials with applications as metal chelators or flame retardants. mdpi.com The concept of using simple molecules as building blocks for functional materials is a growing field, with applications ranging from bio-inspired materials to electronics. nih.govrsc.orgresearchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing 2-(Aminomethyl)-5-hydroxynaphthalene and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve harsh reaction conditions or the use of hazardous reagents. Consequently, a significant focus is on creating novel and sustainable pathways that are both economically and ecologically viable.

One promising approach involves the use of greener solvents and catalysts. For instance, solvent-free reaction conditions at elevated temperatures have been explored for the synthesis of related aminobenzylnaphthols. nih.gov While this method can have drawbacks, such as the potential for racemization, it represents a step towards more sustainable processes. nih.gov Further research is directed at identifying catalysts that can operate under milder conditions and are easily recoverable and reusable, such as nanocatalysts. mdpi.com The development of one-pot tandem reactions, which combine multiple synthetic steps into a single process, is another strategy to increase efficiency and reduce waste. researchgate.net

Future research will likely focus on biocatalysis, employing enzymes to carry out specific synthetic transformations with high selectivity and under mild conditions. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering precise control over reaction parameters and improving safety. A deeper understanding of reaction mechanisms, aided by computational modeling, will be crucial in designing these novel synthetic strategies.

Advancements in Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological and environmental matrices are essential for a variety of applications. Researchers are continuously working on advancing analytical methodologies to improve sensitivity, selectivity, and speed.

Matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) mass spectrometry is a powerful technique for the analysis of post-translationally modified peptides, and derivatives of naphthalene (B1677914) have been investigated as potential matrices. nih.gov For example, 5-amino-1-naphthol (B160307) (a structurally related compound) has shown promise as a matrix for the analysis of phosphorylated peptides, outperforming conventional matrices in certain cases. nih.gov This suggests that the unique chemical properties of naphthalene derivatives can be harnessed to enhance analytical performance.

Future advancements will likely involve the development of novel sample preparation techniques to minimize matrix effects and improve recovery from complex samples. The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) will continue to be a cornerstone for the analysis of these compounds. Furthermore, the development of specific antibodies for use in immunoassays could provide a rapid and cost-effective screening tool. The exploration of new ionization techniques and mass spectrometry platforms will also contribute to more sensitive and robust analytical methods.

Expansion of Applications in Smart Materials and Sensing Platforms

The inherent properties of the naphthalene scaffold, including its fluorescence and ability to engage in various intermolecular interactions, make this compound an attractive building block for the development of smart materials and sensing platforms. Smart materials are designed to respond to external stimuli such as light, temperature, or the presence of specific chemical species. sci-hub.se

Naphthalene-based compounds are key components in the creation of functional materials. researchgate.net For instance, supramolecular smart materials based on naphthalene diimides have been designed for the detection and adsorption of hazardous chemicals like hydrazine. researchgate.net These materials can exhibit noticeable changes in their fluorescence upon interaction with the target analyte, enabling visual detection. researchgate.net The amino and hydroxyl groups on this compound provide reactive sites for incorporation into larger polymer structures or for functionalization with specific recognition elements.

Future research in this area will focus on designing and synthesizing novel polymers and supramolecular assemblies incorporating this compound. These materials could find applications in:

Chemical Sensors: Developing highly selective and sensitive fluorescent sensors for the detection of metal ions, anions, and biologically important molecules.

Smart Coatings: Creating coatings that change color or other properties in response to environmental changes, indicating corrosion or the presence of contaminants.

Biomimetic Materials: Engineering materials that mimic biological processes, potentially for applications in drug delivery or tissue engineering. researchgate.net

The ability to tune the photophysical properties of these materials by modifying the substitution pattern on the naphthalene ring will be a key area of exploration.

Theoretical Predictions and Computational Modeling of Reactivity and Molecular Interactions

Computational chemistry provides powerful tools to predict the reactivity, properties, and molecular interactions of compounds like this compound, guiding experimental work and providing fundamental insights. Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms and predict the most likely pathways for chemical transformations. researchgate.net

For example, DFT calculations have been successfully employed to elucidate the regioselective amination of 2-naphthol (B1666908), a related compound. researchgate.net Such studies can predict the Gibbs free energies of different reaction pathways, identifying the most energetically favorable route and explaining experimental observations. researchgate.net Computational models can also be used to predict various physicochemical properties, such as molecular weight and lipophilicity (log P), which are important in drug design. nih.gov

Future computational work will likely involve:

More Accurate Force Fields: The development of more sophisticated force fields will enable more accurate simulations of the dynamics and interactions of this compound with biological macromolecules like proteins and DNA. nih.gov

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods allow for the study of reactions in complex environments, such as enzyme active sites, providing a more realistic picture of molecular behavior. nih.gov

Predictive Toxicology: In silico models can be used to predict potential adverse effects, such as cardiotoxicity, by modeling interactions with key biological targets like the hERG potassium ion channel. nih.gov

These theoretical predictions will accelerate the discovery and development of new applications for this compound by allowing researchers to screen virtual libraries of derivatives and prioritize synthetic efforts on the most promising candidates.

Q & A

How can researchers optimize the synthesis of 2-(Aminomethyl)-5-hydroxynaphthalene while accounting for the reactivity of its hydroxyl and aminomethyl groups?

Methodological Answer:
Synthesis protocols should prioritize protecting-group strategies to prevent undesired side reactions. For hydroxyl groups, silyl ethers (e.g., TBS or TMS) are effective, while the aminomethyl group may require tert-butyloxycarbonyl (Boc) protection. Post-synthesis deprotection under mild acidic conditions (e.g., HCl in dioxane) preserves structural integrity. Reaction optimization should include kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation steps). Characterization via 1^1H/13^13C NMR and HPLC-MS ensures purity and correct regiochemistry .

What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended due to its sensitivity and specificity. For tissue samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should span 1–1000 ng/mL, validated with internal standards (e.g., deuterated analogs). Matrix effects must be assessed via post-column infusion. Alternative methods include fluorescence detection if the compound exhibits native fluorescence, though derivatization (e.g., with dansyl chloride) may enhance signal .

How should experimental designs address conflicting data on the systemic toxicity of this compound across species?

Methodological Answer:
Contradictions may arise from interspecies metabolic differences (e.g., CYP450 isoforms). Researchers should:

Standardize exposure routes : Compare inhalation, oral, and dermal administration in parallel studies.

Incorporate toxicokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., hydroxylated derivatives).

Use in vitro models : Primary hepatocytes or organoids from multiple species (rat, human) to assess metabolic activation.

Apply systematic review criteria : Evaluate study quality via risk-of-bias tools (e.g., OHAT guidelines) and confidence ratings (high/moderate/low) based on experimental rigor .

What advanced methodologies can elucidate the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

Biochemical assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) with putative targets (e.g., cytochrome P450 enzymes).

Molecular docking : Use Schrödinger Maestro or AutoDock Vina to predict binding poses, validated by mutagenesis studies.

Transcriptomic profiling : RNA-seq or single-cell sequencing to identify dysregulated pathways (e.g., oxidative stress, apoptosis).

Inhibitor studies : Co-administer selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

How can researchers resolve discrepancies in environmental fate data, such as biodegradation rates in soil vs. water?

Methodological Answer:

Microcosm studies : Simulate soil-water systems under controlled conditions (pH, microbial load).

Isotopic labeling : Use 14^{14}C-labeled compound to track mineralization products via scintillation counting.

QSAR modeling : Predict persistence using EPI Suite or TEST software, calibrated with experimental half-life data.

Meta-analysis : Compare datasets across studies using Higgins’ I2^2 statistic to quantify heterogeneity and identify confounding variables (e.g., organic carbon content) .

What strategies are recommended for identifying biomarkers of exposure to this compound in occupational settings?

Methodological Answer:

Biomonitoring : Collect urine/blood samples from exposed populations; quantify parent compound and metabolites (e.g., glucuronide conjugates).

Omics integration : Combine proteomics (SELDI-TOF) and metabolomics (LC-HRMS) to detect early-response biomarkers (e.g., glutathione depletion).

Dose-response modeling : Use benchmark dose (BMD) analysis to establish no-observed-adverse-effect levels (NOAELs).

Cross-validation : Compare results with animal models exposed to equivalent doses .

How can in silico models improve the prediction of genotoxic risks associated with this compound?

Methodological Answer:

QSAR frameworks : Apply OECD-validated tools like Toxtree or Derek Nexus to predict DNA reactivity.

Molecular dynamics : Simulate adduct formation (e.g., with guanine bases) using AMBER or GROMACS.

Ames test integration : Validate predictions using TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction).

Threshold of Toxicological Concern (TTC) : Classify the compound based on structural alerts (e.g., aromatic amines) .

What experimental controls are critical when assessing the compound’s potential endocrine-disrupting effects?

Methodological Answer:

Positive/Negative controls : Include bisphenol A (agonist) and ICI 182,780 (antagonist) in receptor transactivation assays (e.g., ERα/ERβ luciferase).

Cell viability assays : Use Alamar Blue or MTT to rule out cytotoxicity confounding hormonal responses.

Plasma protein binding : Measure free vs. bound fractions using equilibrium dialysis, as protein interactions may reduce bioavailability.

In vivo corroboration : Conduct uterotrophic assays in ovariectomized rodents with standardized dosing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.